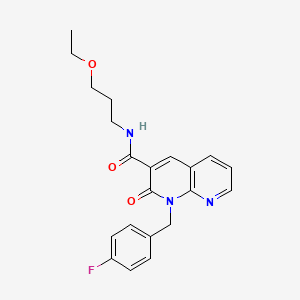

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is a chemical compound used in scientific research . Its unique structure allows for diverse applications, ranging from drug development to materials science.

Synthesis Analysis

The synthesis of “N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” involves the reaction of 1-adamantyl carbohydrazide with various substituted benzaldehydes and acetophenones . This reaction yields the corresponding hydrazide-hydrazones with a 1-adamantane carbonyl moiety .

Molecular Structure Analysis

The molecular structure of “N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system .

Chemical Reactions Analysis

“N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is produced via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde .

Wissenschaftliche Forschungsanwendungen

Laser Flash Photolysis Studies

- A study by Pezacki et al. (1998) in the Journal of the American Chemical Society utilized laser flash photolysis to investigate atom transfer reactions involving compounds related to N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide. This research is significant for understanding the photochemical properties of adamantane derivatives (Pezacki et al., 1998).

Synthesis and Antimicrobial Activity

- El-Emam et al. (2012) in Molecules investigated the synthesis and antimicrobial activity of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide and its derivatives. The study showed the potential of these compounds against various bacterial strains and the pathogenic fungus Candida albicans, highlighting their importance in the development of new antimicrobial agents (El-Emam et al., 2012).

Carbene Chemistry and Intermolecular Interactions

- Research by Jabłoński (2022) in Molecules examined dimers formed by N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide derivatives. This study provides insights into the carbene chemistry and the role of intermolecular interactions, including secondary ones, which are crucial for understanding the chemical behavior of these compounds (Jabłoński, 2022).

Vibrational Spectroscopy and Molecular Modeling

- Gladkov et al. (2014) in Spectrochimica Acta conducted vibrational spectroscopy and quantum chemical modeling on N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide. This research is pivotal for understanding the molecular structure and behavior of this compound, particularly in its crystalline phase (Gladkov et al., 2014).

Synthesis and Structure Insights of Broad-Spectrum Antibacterial Candidates

- A study by Al-Wahaibi et al. (2020) in Molecules focused on the synthesis and structural characterization of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide derivatives. The findings reveal the potential of these compounds as broad-spectrum antibacterial agents, offering new possibilities in the field of antimicrobial research (Al-Wahaibi et al., 2020).

Synthesis and Bioactivity of Hydrazide-Hydrazones

- Pham et al. (2019) in Molecules explored the synthesis and bioactivity of hydrazide-hydrazones with the 1-adamantyl-carbonyl moiety. This study contributes to the understanding of the antibacterial and antifungal properties of these compounds, which are important for medicinal chemistry (Pham et al., 2019).

Wirkmechanismus

Target of Action

N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide, like other adamantane derivatives, is known to disrupt various enzymes . These enzymes serve as the primary targets of the compound. The disruption of these enzymes leads to a wide array of therapeutic activities, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Mode of Action

The interaction of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide with its targets involves the hydrophobic nature of the adamantane moiety, which enables modifications across different drug classes . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Biochemical Pathways

The biochemical pathways affected by N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide are diverse due to the compound’s ability to disrupt various enzymes . The downstream effects of these disruptions include a range of therapeutic activities, such as anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Pharmacokinetics

The ADME properties of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide are influenced by the hydrophobic nature of the adamantane moiety . This characteristic enables the compound to shield adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma . These properties impact the bioavailability of the compound, making it a promising candidate for drug development.

Result of Action

The molecular and cellular effects of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide’s action are diverse due to its ability to disrupt various enzymes . These disruptions lead to a wide array of therapeutic activities, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Eigenschaften

IUPAC Name |

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-25-16-6-15(7-17(8-16)26-2)18(23)21-22-19(24)20-9-12-3-13(10-20)5-14(4-12)11-20/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNKZBBTWYFYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)

![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)

![Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate](/img/structure/B2571661.png)

![(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride](/img/structure/B2571662.png)

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2571664.png)

![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)

![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)